N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester
Description
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester is a protected arginine derivative used in peptide synthesis. Its structure comprises:
- A benzyloxycarbonyl (Z) group protecting the α-amino group of arginine.
- A 4-nitrophenyl (ONp) ester at the carboxyl terminus, acting as an activated leaving group to facilitate peptide bond formation.
This compound is notable for its reactivity in coupling reactions, where the 4-nitrophenyl ester enhances electrophilicity, enabling efficient nucleophilic attack by amino groups. The Z-group provides temporary protection, ensuring regioselectivity during synthesis .
Properties
CAS No. |
68172-31-6 |
|---|---|
Molecular Formula |
C20H23N5O6 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(4-nitrophenyl) (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H23N5O6/c21-19(22)23-12-4-7-17(24-20(27)30-13-14-5-2-1-3-6-14)18(26)31-16-10-8-15(9-11-16)25(28)29/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H4,21,22,23)/t17-/m0/s1 |
InChI Key |
UXGFJYQFSUTKFH-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route
4-Nitrophenyl chloroformate is prepared by reacting 4-nitrophenol with bis(trichloromethyl) carbonate in the presence of a basic compound such as pyridine, triethylamine, dimethylaniline, or diethylaniline. This reaction is conducted in an organic solvent such as toluene at low temperatures (0 °C) to suppress side reactions and improve yield.
Reaction Conditions and Optimization
Molar ratios: 4-nitrophenol (1 mol) to bis(trichloromethyl) carbonate (0.3–0.6 mol), preferably 0.35–0.45 mol.
Addition method: 4-nitrophenol is added in multiple portions (at least two, preferably ten or more) over 10 to 120 minutes to minimize side reactions like carbonate diester formation.
Base addition: The base (e.g., diethylaniline) is added dropwise to the bis(trichloromethyl) carbonate solution before 4-nitrophenol addition.
Workup: After reaction completion, the mixture is washed with cold water to remove organic base hydrochloride salts and then the organic solvent is removed under reduced pressure to isolate the 4-nitrophenyl chloroformate.
Yields
Example Procedure Summary
| Reagent | Amount | Role |
|---|---|---|
| 4-Nitrophenol | 1.0 mol | Phenol source |
| Bis(trichloromethyl) carbonate | 0.4 mol | Carbonate source |
| Diethylaniline | 1.1 mol | Base catalyst |
| Toluene | Solvent (3 L) | Reaction medium |
| Temperature | 0 °C | Controls reaction rate |
The 4-nitrophenol is added in 10 portions over 60 minutes with stirring, followed by 1 hour stirring post-addition. Cold water washes and solvent removal yield the product.
Preparation of N(2)-Benzyloxycarbonylarginine-4-nitrophenyl Ester
General Strategy
The synthesis of this compound involves coupling the N(2)-benzyloxycarbonyl protected arginine with 4-nitrophenyl chloroformate. The reaction typically proceeds via nucleophilic attack of the arginine amino acid derivative on the activated chloroformate, forming the ester linkage.
Reaction Conditions
Solvent: Anhydrous organic solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF) are commonly used.
Base: Triethylamine or other tertiary amines are added to neutralize the hydrochloric acid generated during the reaction.
Temperature: The reaction is performed at low temperatures (e.g., −10 to 0 °C) to control reactivity and minimize side reactions.
Stoichiometry: Typically, 1.1 equivalents of 4-nitrophenyl chloroformate are used relative to the protected arginine.
Detailed Procedure (Adapted from Related Protocols)
Dissolve N(2)-benzyloxycarbonylarginine in dry solvent under inert atmosphere.
Cool the solution to approximately −10 °C using an ice-salt or dry ice bath.
Add triethylamine to the solution to act as a base scavenger.
Slowly add a solution of 4-nitrophenyl chloroformate in the same solvent dropwise over 30 minutes, maintaining the low temperature.
Stir the reaction mixture for an additional 1 to 2 hours at low temperature.
Quench the reaction by addition of cold water, separate the organic layer, and wash with aqueous solutions to remove impurities.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using appropriate eluents (e.g., toluene/ethyl acetate mixtures).
Purification
Characterization
The product is typically characterized by NMR spectroscopy, mass spectrometry, and melting point determination.
The presence of the 4-nitrophenyl ester is confirmed by characteristic aromatic signals and ester carbonyl peaks.
Data Table: Summary of Preparation Parameters and Yields
*Exact yields for this compound vary depending on conditions and purification.
Discussion and Research Findings
The stepwise addition of 4-nitrophenol in the chloroformate synthesis greatly improves yield by suppressing side reactions such as carbonate diester formation.
Choice of base influences yield and reaction safety; diethylaniline provides higher yields compared to pyridine.
Low temperature control during coupling reactions is critical to prevent decomposition and side reactions.
Purification strategies avoiding aqueous workup, such as using basic alumina columns, can improve product recovery and purity.
The activated 4-nitrophenyl ester formed is highly reactive and suitable for peptide bond formation in solid-phase or solution-phase peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding N(2)-Benzyloxycarbonylarginine and 4-nitrophenol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as common reagents.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typically used.
Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: N(2)-Benzyloxycarbonylarginine and 4-nitrophenol.
Reduction: N(2)-Benzyloxycarbonylarginine-4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Biology: Employed in enzyme assays to study protease activity, as the ester bond can be cleaved by specific enzymes.
Medicine: Investigated for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester involves the cleavage of the ester bond. In biological systems, this cleavage is often catalyzed by enzymes such as esterases or proteases. The molecular targets include the ester bond itself, which is hydrolyzed to release the constituent molecules. The pathways involved in this process are typically enzymatic hydrolysis pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with derivatives featuring variations in amino acid residues, protecting groups, and nitrophenyl ester positions. Key differences in molecular properties and functional behavior are highlighted.
Table 1: Structural and Physicochemical Comparison
*Estimated based on arginine’s molecular weight. †Predicted based on arginine’s polarity.
Key Findings:
Reactivity in Peptide Synthesis :
- The 4-nitrophenyl ester in the target compound and the serine derivative provides superior leaving-group ability compared to BLAHN’s 2-nitrophenyl ester . This enhances electrophilicity, favoring nucleophilic acyl substitution in peptide couplings.
Self-Assembly and Gelation: BLAHN forms organogels via intermolecular hydrogen bonding (N-H···C=O) and hydrophobic interactions .
Steric and Polarity Effects :
- The O-benzyl group in the serine derivative blocks hydroxyl participation in H-bonding, reducing polarity (LogP = 4.93). The target compound’s unmodified arginine side chain increases hydrophilicity (lower LogP ~2.5), impacting solubility in organic media.
Chiral Aggregation: BLAHN and its D-alanine analog (BDAHN) exhibit chiral self-assembly via cooperative π-π and dipole interactions . The target compound’s bulky guanidino group may disrupt such ordered aggregates, altering supramolecular behavior.
Critical Considerations:
- The absence of direct studies on the target compound necessitates extrapolation from structurally related systems.
- Future work should prioritize experimental validation of its gelation, solubility, and reactivity profiles.
Q & A
Q. What are the established synthetic routes for N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester, and how can reaction efficiency be monitored?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Protection of Arginine : The N(2)-amine of arginine is protected using benzyloxycarbonyl (Z) chloride in a basic aqueous-organic biphasic system (e.g., NaHCO₃/dioxane) to form N(2)-Z-arginine .
Esterification : The carboxyl group of Z-arginine is activated with 4-nitrophenol using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane. The 4-nitrophenyl ester forms via nucleophilic acyl substitution.
- Monitoring : Reaction progress is tracked by TLC (Rf comparison) and HPLC (retention time alignment with standards). Quantify unreacted 4-nitrophenol spectrophotometrically at 400 nm (ε = 10,400 M⁻¹cm⁻¹ in basic conditions) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms Z-group presence (benzyl protons at ~7.3 ppm, carbonyl at ~155 ppm) and the 4-nitrophenyl ester (aromatic protons at ~8.2 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ for C₂₃H₂₇N₅O₇: ~510.18 Da).
- HPLC-Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity .
Advanced Research Questions
Q. How can coupling efficiency in solid-phase peptide synthesis (SPPS) using this ester be optimized?
- Methodological Answer :
- Solvent Selection : Use DMF or DCM for swelling resin and enhancing reagent diffusion.
- Activation : Pre-activate the ester with HOBt (1-hydroxybenzotriazole) to minimize racemization.
- Kinetic Table :
| Solvent | Temperature (°C) | Coupling Yield (%) | Racemization (%) |
|---|---|---|---|
| DMF | 25 | 92 | 3.5 |
| DCM | 0 | 85 | 1.2 |
Q. How to resolve discrepancies in kinetic data during aminolysis reactions with this ester?
- Methodological Answer : Discrepancies often arise from:
- Competing Hydrolysis : The 4-nitrophenyl ester is prone to hydrolysis in aqueous conditions. Use anhydrous solvents and molecular sieves.
- Impurity Interference : Purify the ester via flash chromatography (silica gel, ethyl acetate/hexane).
- Kinetic Analysis : Perform pseudo-first-order kinetics under controlled pH (e.g., pH 7.4 PBS buffer). Use UV-vis to track 4-nitrophenol release (λ = 400 nm). Correct for hydrolysis by running a no-amine control .
Q. What strategies prevent racemization during peptide bond formation with this activated ester?
- Methodological Answer :
- Low Temperature : Conduct reactions at 0–4°C to slow base-catalyzed racemization.
- Additives : Include HOBt or Oxyma Pure to suppress epimerization.
- Structural Confirmation : Use X-ray crystallography (SHELXL refinement) or circular dichroism (CD) to verify chiral integrity post-synthesis .
Q. How to characterize degradation byproducts of this ester under varying pH conditions?
- Methodological Answer :
- Stability Study : Incubate the ester in buffers (pH 2–12) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs).
- HPLC-MS Analysis :
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase : 0.1% formic acid in water/acetonitrile.
- Byproducts : Look for Z-arginine (m/z 317.1) and 4-nitrophenol (m/z 138.0).
- Mechanistic Insight : Acidic conditions favor ester hydrolysis; alkaline conditions promote Z-group cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
